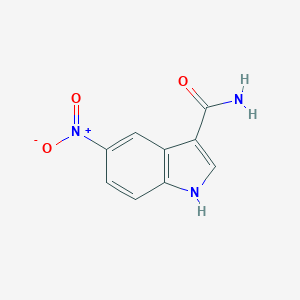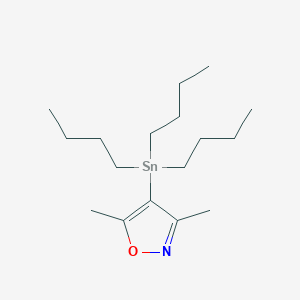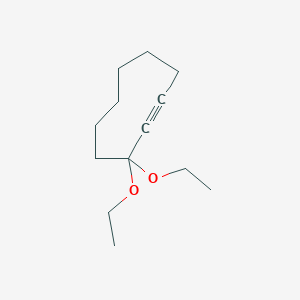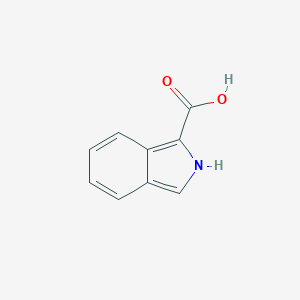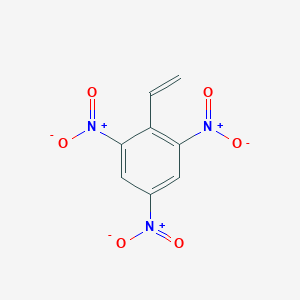
2-Ethenyl-1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-1,3,5-trinitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with three nitro groups and an ethenyl group. This compound is part of the nitrobenzene family, known for its applications in various chemical processes and industries due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,3,5-trinitrobenzene typically involves the nitration of benzene derivatives. One common method is the nitration of 1,3,5-trinitrobenzene, which can be achieved through the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 1,3,5-trinitrobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques are common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different substituted benzene derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles under controlled conditions.
Major Products
Oxidation Products: Nitro derivatives with additional oxygen-containing functional groups.
Reduction Products: Amino derivatives such as 1,3,5-triaminobenzene.
Substitution Products: Various substituted benzene derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
2-Ethenyl-1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals due to its reactive nitro groups
Mechanism of Action
The mechanism of action of 2-Ethenyl-1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro and ethenyl groups. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The ethenyl group can participate in addition and substitution reactions, further influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3,5-trinitrobenzene: Similar structure but with a methyl group instead of an ethenyl group.
1,3,5-Trinitrobenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
2,4,6-Trinitrotoluene (TNT): Contains a methyl group and is widely known for its explosive properties
Uniqueness
2-Ethenyl-1,3,5-trinitrobenzene is unique due to the presence of the ethenyl group, which enhances its reactivity and allows for a broader range of chemical transformations compared to its methyl-substituted counterparts. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-ethenyl-1,3,5-trinitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O6/c1-2-6-7(10(14)15)3-5(9(12)13)4-8(6)11(16)17/h2-4H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYBITIUXMQYKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522252 |
Source


|
| Record name | 2-Ethenyl-1,3,5-trinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35074-90-9 |
Source


|
| Record name | 2-Ethenyl-1,3,5-trinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
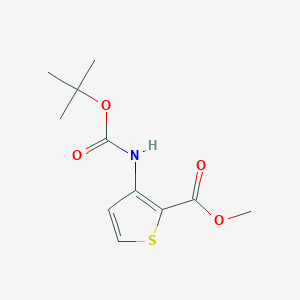
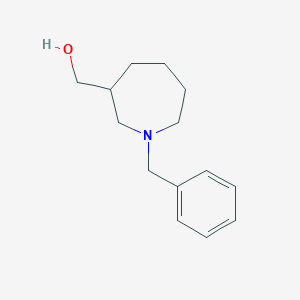


![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)



